

inter-laboratory comparison of olivine geochemical reference materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Olivine**

Cat. No.: **B12688019**

[Get Quote](#)

A comprehensive guide to the inter-laboratory comparison of **olivine** geochemical reference materials for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of commonly used **olivine** reference materials, their elemental and isotopic compositions, and the analytical techniques used for their characterization.

Introduction to Olivine Geochemical Reference Materials

Olivine, a major constituent of the Earth's upper mantle, is crucial for petrological and geochemical studies. Accurate and precise analysis of its chemical and isotopic composition is paramount for understanding mantle processes, magma genesis, and the evolution of our planet. Geochemical reference materials are natural materials that have been extensively characterized for their elemental and isotopic compositions by multiple laboratories. They serve as a benchmark for quality control and for the calibration of analytical instruments. This guide focuses on the inter-laboratory comparison of several key **olivine** reference materials.

Comparison of Olivine Reference Materials

The selection of an appropriate **olivine** reference material is critical and depends on the specific analytical needs, such as the elements or isotopes of interest and the analytical technique being used. Below is a summary of some widely used and newly developed **olivine** reference materials.

Key Olivine Reference Materials:

- San Carlos **Olivine** (NMNH 111312-42 and NMNH 111312-44): Sourced from the San Carlos Apache Reservation in Arizona, USA, this is one of the most widely distributed and well-characterized **olivine** reference materials. It is particularly noted for its homogeneity in major elements.^[1] The NMNH 111312-44 standard has been exhausted, but studies have shown that NMNH 111312-42 is a suitable replacement with indistinguishable oxygen isotopic composition.^{[1][2]}
- MongOL Sh11-2: A new **olivine** reference material prepared from a mantle peridotite xenolith from Mongolia.^{[3][4]} It has been characterized for major, minor, and trace elements by various analytical techniques at six different institutions.^{[3][4]}
- JAY03-3 and JAY02-4: These are two natural **olivine** minerals with very high forsterite content (Fo ~99%) proposed as reference materials for oxygen isotope analysis by Secondary Ion Mass Spectrometry (SIMS), especially for high-magnesium **olivine**.^{[5][6]}
- Synthetic Forsterite: Used in some studies as an end-member reference material with a forsterite content of 100% (Fo 100).

Quantitative Data Comparison

The following tables summarize the major element composition and oxygen isotope values for several **olivine** reference materials as reported in various inter-laboratory studies.

Table 1: Major Element Composition of **Olivine** Reference Materials (wt.%)

Reference Material	SiO ₂	MgO	FeO	Fo Content (mol%)	Data Source
JAY03-3	41.04 - 43.34	56.01 - 57.68	0.35 - 0.77	99.3	[5]
JAY02-4	41.04 - 43.34	56.01 - 57.68	0.35 - 0.77	99.6	[5]
San Carlos Olivine	~40.8	~50.5	~8.9	90-91	[1][5]

Note: The compositions for JAY03-3 and JAY02-4 represent the range of values obtained from Electron Probe Microanalysis (EPMA).[\[5\]](#)

Table 2: Oxygen Isotope Composition of **Olivine** Reference Materials

Reference Material	$\delta^{18}\text{O}$ (‰, VSMOW)	Analytical Method	Data Source
JAY03-3	16.37 ± 0.22 (2s)	CO ₂ Laser Fluorination	[5]
JAY02-4	18.29 ± 0.28 (2s)	CO ₂ Laser Fluorination	[5]
San Carlos (NMNH 111312-42)	5.28 ± 0.17 (1SD)	SIMS	[1] [2]
San Carlos (NMNH 111312-44)	5.22 ± 0.16 (1SD)	SIMS	[1] [2]

Experimental Protocols

Accurate and reproducible data depend on standardized and well-documented experimental protocols. Below are generalized descriptions of the key analytical techniques used in the characterization of **olivine** reference materials.

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to determine the major and minor element composition of small solid samples.[\[7\]](#)[\[8\]](#)

- Sample Preparation: Mineral grains are embedded in an epoxy mount and polished to a smooth, flat surface.[\[7\]](#)
- Instrumentation: A focused beam of electrons is directed at the sample surface, which causes the emission of characteristic X-rays from the elements present. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers.
- Calibration: The instrument is calibrated using well-characterized standards of known composition.

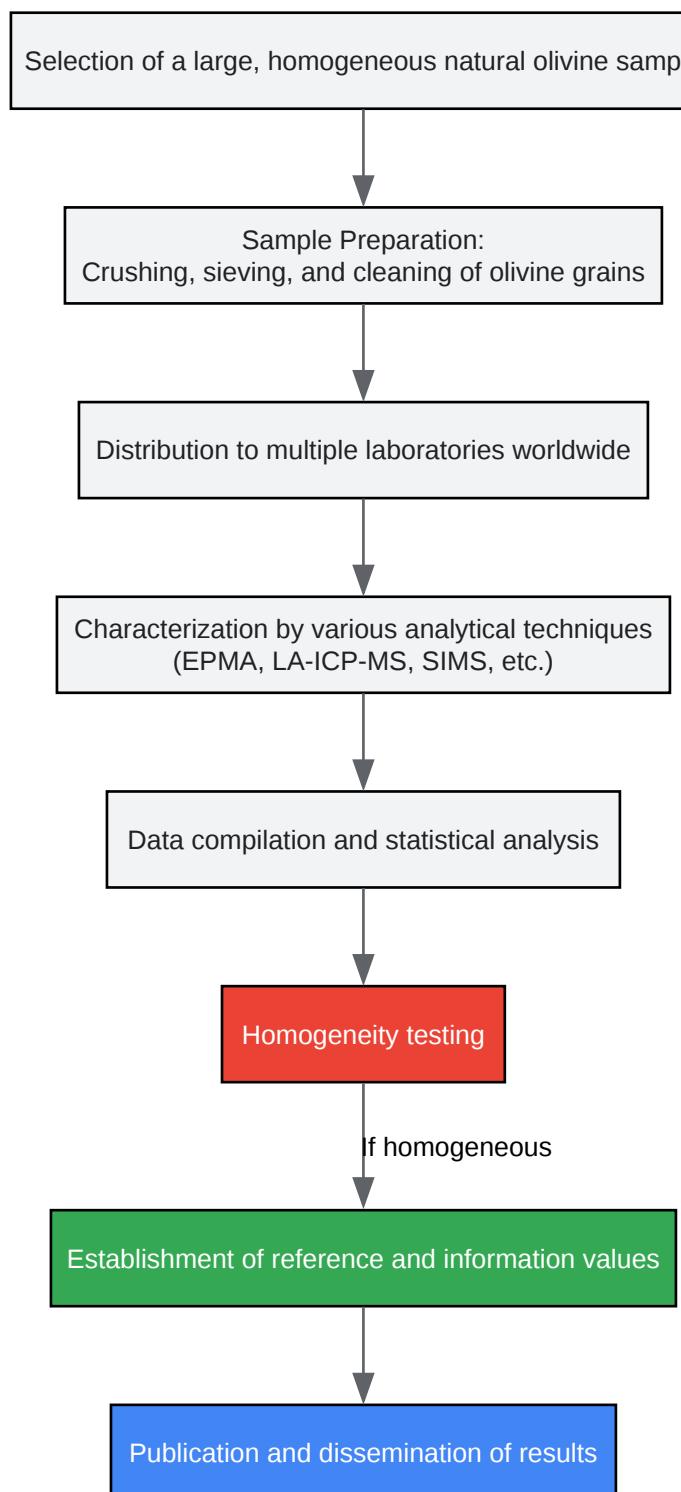
- Data Analysis: The X-ray intensities from the sample are compared to those from the standards to quantify the elemental concentrations.

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful technique for determining the trace element composition of solid materials with high spatial resolution.[8]

- Sample Preparation: Polished thick sections or epoxy mounts of **olivine** grains are used.
- Instrumentation: A high-power laser is focused on the sample surface, ablating a small amount of material. The ablated material is then transported by an inert gas stream into an inductively coupled plasma mass spectrometer (ICP-MS), where it is ionized, and the ions are separated by their mass-to-charge ratio.
- Calibration: An external standard, typically a glass reference material of known composition, is used for calibration. An internal standard, an element of known concentration in the **olivine**, is used to correct for variations in ablation yield.
- Data Analysis: The measured ion intensities are converted to concentrations using the calibration data.

Secondary Ion Mass Spectrometry (SIMS)


SIMS is a highly sensitive surface analytical technique used for in-situ measurement of elemental and isotopic compositions at a micro-scale.[5][8]

- Sample Preparation: Samples are mounted in epoxy and polished. The surface must be clean and is often coated with a conductive material like gold or carbon to prevent charging.
- Instrumentation: A primary ion beam (e.g., Cs^+ or O^-) is focused onto the sample surface, causing sputtering of secondary ions from the sample. These secondary ions are then accelerated into a mass spectrometer, where they are separated by their mass-to-charge ratio.

- Calibration: Matrix-matched reference materials are crucial for accurate isotopic analysis to correct for instrumental mass fractionation.[\[5\]](#)
- Data Analysis: The measured isotopic ratios in the sample are compared to those of the reference material to determine the sample's isotopic composition.

Experimental Workflow

The characterization of a new geochemical reference material is a rigorous process involving multiple laboratories and analytical techniques to ensure homogeneity and to establish reliable reference values.

[Click to download full resolution via product page](#)

Caption: Workflow for the development of a new **olivine** geochemical reference material.

Conclusion

The inter-laboratory characterization of **olivine** geochemical reference materials is essential for ensuring the quality and comparability of geochemical data worldwide. The use of well-characterized reference materials like San Carlos **olivine**, and the development of new ones like MongOL Sh11-2 and the JAY series **olivines**, are crucial for advancing our understanding of Earth's processes. Researchers should carefully consider the specific requirements of their study when selecting a reference material and adhere to rigorous analytical protocols to ensure the accuracy of their results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Olivine Reference Material for In Situ Microanalysis. - OceanRep [oceanrep.geomar.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rruff.net [rruff.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [inter-laboratory comparison of olivine geochemical reference materials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12688019#inter-laboratory-comparison-of-olivine-geochemical-reference-materials>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com